molecular formula C14H18N2O5 B1669489 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one CAS No. 179688-29-0

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

Cat. No.: B1669489
CAS No.: 179688-29-0
M. Wt: 294.30 g/mol
InChI Key: PMQWTUWLIGJTQD-UHFFFAOYSA-N
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Description

CP380736, also known as PF-00520893, is a potent inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. CP380736 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers, including lung cancer and glioblastoma multiforme .

Scientific Research Applications

CP380736 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and the development of new inhibitors.

    Biology: Helps in understanding the role of EGFR in cellular processes and disease mechanisms.

    Medicine: Investigated for its potential in treating cancers by inhibiting EGFR-mediated signaling pathways.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

Target of Action

The primary target of “6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one” is protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.

Mode of Action

“this compound” acts as an inhibitor that interferes with the action of protein kinases . By binding to these enzymes, it prevents them from adding phosphate groups to other proteins, thereby disrupting the signal transduction pathways within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP380736 involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of CP380736 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

CP380736 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CP380736 with modified functional groups, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CP380736

CP380736 is unique due to its specific binding affinity and selectivity for EGFR. It has shown promising results in preclinical studies, particularly in overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .

Properties

IUPAC Name

6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQWTUWLIGJTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384594
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-29-0
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179688-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,7-BIS(2-METHOXYETHOXY)QUINAZOLIN-4(3H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5ASH28MRM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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